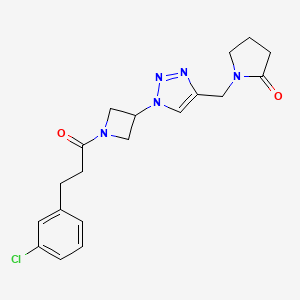
N1-(4-chlorobenzyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-chlorobenzyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Role in Orexin Receptor Mechanisms
Orexins and their receptors are known to modulate feeding, arousal, stress, and drug abuse. Studies have shown that compounds like SB-649868, an antagonist targeting orexin receptors, can reduce binge eating in rats without affecting standard food intake, suggesting potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Applications in Organic Chemistry
Research has explored novel synthetic approaches for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating potential applications in organic chemistry. Such methodologies provide useful formulas for both anthranilic acid derivatives and oxalamides, expanding the range of available compounds for various chemical applications (Mamedov et al., 2016).
Polymer Science and Material Engineering
In the field of polymer science, the synthesis and characterization of materials involving thiazole derivatives have been explored. This includes the study of copolymers containing azobenzene moieties and their thermal, optical, and electrochemical properties, which could have implications for the development of new materials with specific desired properties (Tapia et al., 2010).
Catalytic Applications
Research has shown the efficacy of certain Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide complexes in catalyzing Goldberg amidation, a process relevant in organic synthesis. These compounds demonstrate significant catalytic activity across a range of (hetero)aryl chlorides and amides, suggesting their potential utility in chemical synthesis (De et al., 2017).
Biomedical Research
In biomedical research, thiazole derivatives have been investigated for their antioxidant properties. These compounds, synthesized through specific chemical processes, have shown potent antioxidant activity in vitro, which could be relevant in the development of new therapeutic agents (Jaishree et al., 2012).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-5-3-14(4-6-15)13-21-18(24)19(25)22-16-7-9-17(10-8-16)23-11-1-2-12-28(23,26)27/h3-10H,1-2,11-13H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWPWCYPCSRCPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide](/img/structure/B2370075.png)

![1-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2370077.png)
![2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide](/img/structure/B2370079.png)
![{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B2370080.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370082.png)
![N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2370084.png)
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370085.png)

![(E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2370088.png)


